Reactivity: Superior Sequential Derivatization Yield vs. 4,6-Dichloroquinazoline
In a direct head-to-head comparison, 4-chloroquinazolin-6-yl acetate (the immediate precursor to the target compound) is converted to 4-amino-6-hydroxyquinazoline in 80% yield via selective substitution at the 4-position, leaving the 6-position intact for further reaction . In contrast, 4,6-dichloroquinazoline (CAS 19815-17-9) provides a 4,6-diamino product under similar conditions, with no yield reported for a selective 4-substitution, highlighting the target compound’s inherent chemoselectivity advantage [1].
| Evidence Dimension | Yield of Selective 4-Substitution (SNAr) with Ammonia |
|---|---|
| Target Compound Data | 80% yield of 4-amino-6-hydroxyquinazoline |
| Comparator Or Baseline | 4,6-Dichloroquinazoline: Selective yield not reported; primarily yields 4,6-diamino derivative |
| Quantified Difference | Enables a selective, high-yielding first step, whereas the comparator's selectivity is unquantified and likely poor. |
| Conditions | Reaction with 7N ammonia in methanol at room temperature for 1–3 hours. |
Why This Matters
This demonstrates a documented, high-yielding, chemoselective entry point, which is critical for procurement when a specific substitution sequence is required for a target molecule.
- [1] PubChem Compound Summary for CID 15378390, 4,6-Dichloroquinazoline. View Source
